N-[4-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide
Description
N-[4-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core with various functional groups attached
Properties
IUPAC Name |
N-[4-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-15(21-19(26)16-5-3-4-6-16)13-18(25)24-11-9-23(10-12-24)14-17-20-7-8-22(17)2/h7-8,15-16H,3-6,9-14H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRALZMJAJQEFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCN(CC1)CC2=NC=CN2C)NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide typically involves multiple steps:
Formation of the 1-methylimidazole derivative: This can be achieved by alkylation of imidazole with methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of the piperazine intermediate: The 1-methylimidazole derivative is then reacted with piperazine under reflux conditions to form the piperazine intermediate.
Attachment of the oxobutan-2-yl group: The piperazine intermediate is then reacted with a suitable oxobutan-2-yl halide in the presence of a base to form the desired intermediate.
Cyclopentanecarboxamide formation: Finally, the intermediate is reacted with cyclopentanecarboxylic acid or its derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or imidazole rings using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-[4-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- tert-Butylamine
- 4-Chloromethcathinone
Uniqueness
N-[4-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
